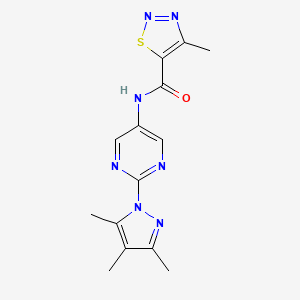

4-methyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]thiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7OS/c1-7-8(2)19-21(10(7)4)14-15-5-11(6-16-14)17-13(22)12-9(3)18-20-23-12/h5-6H,1-4H3,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYCXGAFYKARRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=C(N=NS3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 284.32 g/mol. Its structure features a thiadiazole ring fused with a pyrimidine and a pyrazole moiety, which are known for their pharmacological potential.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. The compound has been evaluated against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, showing promising activity with MIC values ranging from 16 to 32 μg/mL. This indicates that the compound can effectively inhibit the growth of these pathogens .

Antiviral Activity

Research indicates that thiadiazole derivatives may also exhibit antiviral properties. The compound has been tested for its ability to inhibit viral replication in vitro. Notably:

- Studies have shown that derivatives containing the thiadiazole ring can inhibit the activity of viral enzymes like NS5B RNA polymerase by over 90% at specific concentrations . The exact IC50 values for this compound need further exploration but suggest potential as an antiviral agent.

Anticancer Activity

The anticancer potential of thiadiazole derivatives is another area of interest. Some studies have reported that compounds similar to our target exhibit cytotoxic effects against various cancer cell lines:

- Cytotoxicity assays demonstrated that certain thiadiazole derivatives have IC50 values in the low micromolar range against cancer cells, indicating significant potential for development as anticancer agents .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated several thiadiazole derivatives, including our compound, against multiple strains of bacteria and fungi. The findings revealed that modifications on the thiadiazole core significantly influenced antimicrobial activity .

- Antiviral Screening : In another research effort, derivatives were screened for antiviral activity against Hepatitis C virus (HCV). Compounds with similar structures showed substantial inhibition of viral replication, suggesting that our compound may share this property .

Comparison with Similar Compounds

Key Insights:

Thiadiazole Derivatives : Compounds like 5-(2-hydroxy-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide share the thiadiazole-carboxamide motif but lack the pyrimidine-pyrazole system, which may limit their target specificity .

Carboxamide Linkers : The carboxamide group is a common feature in all listed compounds, facilitating hydrogen bonding with biological targets such as enzymes or receptors .

Research Findings and Implications

- Antimicrobial Activity : Thiadiazole-triazole hybrids (e.g., ) exhibit broad-spectrum antimicrobial activity, suggesting the target compound may share similar efficacy .

- Anticancer Potential: Pyrazole-pyrimidine systems are known to inhibit kinases and apoptosis pathways. The trimethylpyrazole group in the target compound could enhance binding affinity to hydrophobic enzyme pockets .

- Structural Optimization : Compared to N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, the pyrimidine ring in the target compound may offer improved π-stacking interactions with DNA or proteins .

Q & A

Q. What are the standard synthetic routes for 4-methyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling pyrazole and pyrimidine precursors. For example, nucleophilic substitution reactions using K₂CO₃ in DMF (as described in ) are common for introducing thiadiazole moieties . Reaction conditions (temperature, solvent choice, and stoichiometry) are optimized via iterative testing. For instance, highlights the use of TLC to monitor intermediates and adjust reaction times for purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : Identifies functional groups (e.g., methyl groups on pyrazole, thiadiazole protons) .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

- IR spectroscopy : Detects carbonyl stretching (~1650–1700 cm⁻¹) in the carboxamide group .

- X-ray crystallography (if feasible): Provides definitive conformation of the heterocyclic core .

Q. What biological activities are associated with structural analogs of this compound?

- Methodological Answer : Analogous compounds (e.g., thiadiazole-pyrazole hybrids in and ) exhibit antimicrobial and anticancer activities. For example:

- Thiadiazole derivatives inhibit kinases (e.g., EGFR) via competitive binding .

- Pyrazole-tethered analogs disrupt bacterial cell membranes () .

Bioactivity screening should follow OECD guidelines, using assays like MIC (Minimum Inhibitory Concentration) for antimicrobial studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) during structural elucidation?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

- 2D NMR (HSQC, HMBC) : Validates proton-carbon correlations () .

- Computational chemistry : Density Functional Theory (DFT) predicts chemical shifts for comparison .

- Synthesis of analogs : Testing derivatives with modified substituents isolates confounding factors () .

Q. What strategies improve yield in multi-step synthesis, particularly when scaling reactions?

- Methodological Answer :

- Continuous flow reactors : Enhance efficiency and scalability () .

- Statistical optimization : Design of Experiments (DoE) identifies critical parameters (e.g., molar ratios, temperature) .

- Intermediate purification : Column chromatography or recrystallization removes byproducts early in the synthesis () .

Q. How can molecular docking elucidate this compound’s mechanism against specific biological targets?

- Methodological Answer :

- Target selection : Prioritize proteins with structural homology to known thiadiazole/pyrazole targets (e.g., kinases from PDB) .

- Docking workflow : Use AutoDock Vina to generate ligand poses, followed by Molecular Dynamics (MD) simulations to assess binding stability .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays () .

Q. What experimental approaches address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized assays : Replicate studies under identical conditions (e.g., cell line, incubation time) .

- Metabolic stability testing : Evaluate compound degradation in vitro (e.g., liver microsomes) to rule out pharmacokinetic variability .

- Structure-Activity Relationship (SAR) : Synthesize analogs to isolate functional group contributions () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.